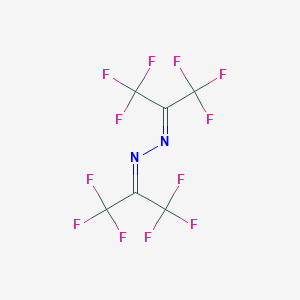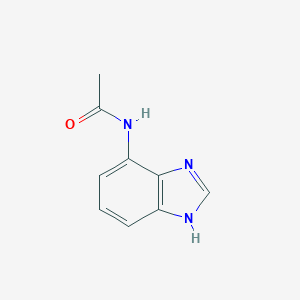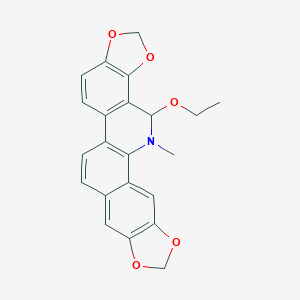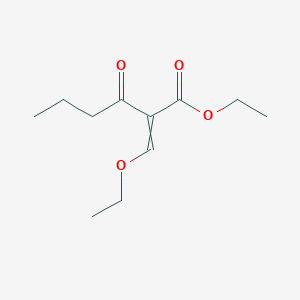
1,3-环辛二烯
描述
1,3-Cyclooctadiene is an organic compound with the molecular formula C8H12. It is a cyclic diene, meaning it contains two double bonds within an eight-membered ring. The compound exists in several stereoisomeric forms, with the (Z,Z)-1,3-cyclooctadiene being the most common. It is a colorless liquid at room temperature and is known for its reactivity due to the presence of conjugated double bonds .
科学研究应用
1,3-Cyclooctadiene has numerous applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of metal complexes, particularly with transition metals like ruthenium and palladium.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its use as a building block for pharmaceuticals, particularly in the synthesis of complex organic molecules.
作用机制
Target of Action
1,3-Cyclooctadiene (COD) is a cyclic diene that primarily targets double bonds in organic compounds during chemical reactions . The compound’s primary role is to participate in cycloaddition reactions, which are crucial for the formation of rings in organic synthesis .
Mode of Action
The mode of action of 1,3-Cyclooctadiene involves its interaction with double bonds in organic compounds. It participates in the Diels-Alder reaction, a [4 + 2] cycloaddition, resulting in the formation of a six-membered ring . This reaction is facilitated by conical intersections involving distortions around the double bonds .
Biochemical Pathways
The biochemical pathways affected by 1,3-Cyclooctadiene involve the photochemical pathways after being excited to the S1 state . The compound undergoes ultrafast decay to the ground state, facilitated by conical intersections involving distortions around the double bonds . The main distortions are localized on one double bond, involving twisting and pyramidalization of one of the carbons of that double bond .
Result of Action
The result of 1,3-Cyclooctadiene’s action is the formation of a six-membered ring through a [4 + 2] cycloaddition . This reaction is crucial in organic synthesis, particularly in the formation of cyclic compounds .
Action Environment
The action of 1,3-Cyclooctadiene is influenced by environmental factors such as light and temperature . For instance, UV excitation leads to a competition between cis-trans isomerization, electrocyclic ring closure to cyclobutene, and other products . Therefore, the compound’s action, efficacy, and stability are highly dependent on the environmental conditions.
准备方法
Synthetic Routes and Reaction Conditions
1,3-Cyclooctadiene can be synthesized through various methods. One common method involves the cyclodimerization of 1,3-butadiene in the presence of a nickel-aluminum-phosphorus system catalyst. This reaction is typically carried out in an inert hydrocarbon solvent under anhydrous conditions at temperatures ranging from 80 to 120°C and pressures of 0.10 to 0.60 MPa .
Another method involves the hydrogenation of 1,5-cyclooctadiene using ruthenium complexes as catalysts. This process selectively hydrogenates one of the double bonds in 1,5-cyclooctadiene to produce 1,3-cyclooctadiene .
Industrial Production Methods
Industrial production of 1,3-cyclooctadiene often employs the cyclodimerization of 1,3-butadiene due to its efficiency and scalability. The reaction conditions are optimized to maximize yield and selectivity, ensuring the production of high-purity 1,3-cyclooctadiene .
化学反应分析
Types of Reactions
1,3-Cyclooctadiene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclooctane-1,3-dione.
Reduction: Hydrogenation of 1,3-cyclooctadiene can produce cyclooctane.
Substitution: It can participate in substitution reactions, particularly with halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation is typically carried out using palladium or platinum catalysts under hydrogen gas.
Substitution: Halogenation reactions often use chlorine or bromine in the presence of light or a catalyst.
Major Products
Oxidation: Cyclooctane-1,3-dione.
Reduction: Cyclooctane.
Substitution: Halogenated cyclooctadienes, such as 1,3-dichlorocyclooctadiene
相似化合物的比较
1,3-Cyclooctadiene can be compared with other cyclic dienes, such as:
1,5-Cyclooctadiene: Unlike 1,3-cyclooctadiene, 1,5-cyclooctadiene has non-conjugated double bonds, making it less reactive in certain types of reactions.
1,3-Cyclohexadiene: This compound has a smaller ring size and different reactivity due to the strain in the six-membered ring.
Cyclooctene: This compound contains only one double bond and exhibits different chemical behavior compared to 1,3-cyclooctadiene.
1,3-Cyclooctadiene is unique due to its conjugated double bonds, which confer high reactivity and make it a valuable intermediate in organic synthesis and catalysis.
属性
IUPAC Name |
(1Z,3Z)-cycloocta-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12/c1-2-4-6-8-7-5-3-1/h1-4H,5-8H2/b3-1-,4-2- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKODOZNUZCUBN-CCAGOZQPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC=CC=CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C\C=C/CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12 | |
| Record name | CYCLOOCTADIENES | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3056 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30865523 | |
| Record name | 1,3-Cyclooctadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30865523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cyclooctadienes appears as a liquid. May irritate skin and eyes. Less dense than water and insoluble in water. Used to make rubber., Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | CYCLOOCTADIENES | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3056 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,3-Cyclooctadiene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19242 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Flash Point |
95 °F (NFPA, 2010) | |
| Record name | CYCLOOCTADIENES | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3056 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
29965-97-7, 1700-10-3, 3806-59-5 | |
| Record name | CYCLOOCTADIENES | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3056 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,3-Cyclooctadiene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1700-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Cyclooctadiene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001700103 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclooctadiene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029965977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-CYCLOOCTADIENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105773 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-CYCLOOCTADIENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72422 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Cyclooctadiene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Cyclooctadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30865523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cycloocta-1,3-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.390 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-Cyclooctadiene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,3-Cyclooctadiene?
A1: 1,3-Cyclooctadiene has the molecular formula C8H12 and a molecular weight of 108.18 g/mol.
Q2: What spectroscopic techniques are used to characterize 1,3-Cyclooctadiene?
A: Researchers frequently utilize ¹H NMR, ¹³C NMR, and infrared spectroscopy to characterize 1,3-Cyclooctadiene. [, , , ]
Q3: How can NMR be used to distinguish between different isomers of 1,3-Cyclooctadiene derivatives?
A: A new NMR approach utilizing (13)C satellite irradiation in combination with DPFGSE-NOE sequences allows for the unambiguous assignment of symmetric isomers, even for isochronous lines. This technique has been successfully applied to distinguish between cis and trans isomers of 1,3-Cyclooctadiene derivatives. []
Q4: Does 1,3-Cyclooctadiene undergo thermal isomerization?
A: Yes, 1,3-Cyclooctadiene undergoes thermal isomerization to cis,cis-1,3-cyclooctadiene. Studies utilizing deuterium kinetic isotope effects suggest this occurs via a direct disrotatory ring opening rather than through a cis,trans-1,3-cyclooctadiene intermediate. [, ]
Q5: Can 1,3-Cyclooctadiene be photoisomerized?
A: Yes, 1,3-Cyclooctadiene undergoes photoisomerization under UV irradiation, leading to the formation of cis-bicyclo[4.2.0]oct-7-ene. Utilizing pulsed Nd:YAG laser irradiation at 266 nm allows for highly selective cyclization. []
Q6: Can enantioselective photoisomerization of 1,3-Cyclooctadiene be achieved?
A: Yes, researchers have achieved enantioselective photoisomerization of (Z,Z)-1,3-Cyclooctadiene to its chiral (E,Z)-isomer using various chiral photosensitizers, such as modified cyclodextrins and curdlan derivatives. [, , , , ]
Q7: What is the role of cyclodextrin nanosponges (CDNS) in the photoisomerization of 1,3-Cyclooctadiene?
A: CDNS act as supramolecular sensitizing hosts, influencing the enantioselectivity of the photoisomerization. The phase transition of CDNS from sol to gel state, controlled by concentration, significantly impacts the enantiomeric excesses of the resulting (E,Z)-isomers. [, ]
Q8: How does 1,3-Cyclooctadiene function in catalytic reactions?
A: 1,3-Cyclooctadiene is often used as a labile ligand in transition metal complexes, easily displaced by other ligands or substrates during catalytic cycles. [, , , ]
Q9: Can you provide an example of a catalytic reaction involving 1,3-Cyclooctadiene?
A: 1,3-Cyclooctadiene is employed in the synthesis of pumice-supported Pd-Pt bimetallic catalysts. These catalysts exhibit activity in the liquid-phase hydrogenation of 1,3-cyclooctadiene to cyclooctene. Interestingly, the addition of platinum to palladium impacts both the activity and selectivity of the resulting catalyst. []
Q10: How is computational chemistry used to study 1,3-Cyclooctadiene?
A: Computational methods like Density Functional Theory (DFT) are employed to model reactions involving 1,3-Cyclooctadiene, such as epoxidation reactions with dimethyldioxirane. These calculations provide insights into reaction mechanisms, transition state geometries, and relative reactivities, aiding in the understanding of experimental observations. [, ]
Q11: Can computational studies shed light on the excited state dynamics of 1,3-Cyclooctadiene?
A: Yes, trajectory surface hopping dynamics calculations, coupled with time-resolved photoelectron spectroscopy measurements, reveal ultrafast decay of excited state 1,3-Cyclooctadiene to the ground state. This decay is facilitated by conical intersections involving distortions around the double bonds, providing valuable insights into the photochemical pathways of the molecule. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![(6,9,10-Trimethyl-2-oxo-4,14-dioxatetracyclo[7.5.0.01,13.03,7]tetradeca-3(7),5-dien-8-yl) 2-methylbut-2-enoate](/img/structure/B162219.png)
![7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine](/img/structure/B162223.png)

